1,3,5-Trichloro-2,4,6-triiodobenzene
Overview
Description
1,3,5-Trichloro-2,4,6-triiodobenzene is a halogenated aromatic compound with the molecular formula C6Cl3I3 It is characterized by the presence of three chlorine atoms and three iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trichloro-2,4,6-triiodobenzene can be synthesized through the halogenation of 1,3,5-trichlorobenzene. One common method involves the reaction of 1,3,5-trichlorobenzene with iodine in the presence of a strong acid, such as concentrated sulfuric acid. The reaction is typically carried out at elevated temperatures (around 140°C) for an extended period (e.g., 72 hours) to ensure complete halogenation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to optimize yield and purity. The compound is usually purified through crystallization or other separation techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trichloro-2,4,6-triiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in the presence of a catalyst or under basic conditions.
Oxidation and Reduction: Strong oxidizing or reducing agents may be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.
Scientific Research Applications
1,3,5-Trichloro-2,4,6-triiodobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s halogenated structure makes it useful in studying halogen bonding interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a radiolabeled compound for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 1,3,5-Trichloro-2,4,6-triiodobenzene involves its ability to participate in halogen bonding interactions. The compound’s halogen atoms can form non-covalent interactions with electron-rich sites on other molecules, influencing their chemical behavior. These interactions are crucial in supramolecular chemistry and materials science .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trifluoro-2,4,6-triiodobenzene: Similar structure but with fluorine atoms instead of chlorine.
1,3,5-Trichloro-2,4,6-trinitrobenzene: Contains nitro groups instead of iodine atoms.
1,3,5-Trichloro-2,4,6-triaminobenzene: Contains amino groups instead of iodine atoms.
Uniqueness
1,3,5-Trichloro-2,4,6-triiodobenzene is unique due to its combination of chlorine and iodine atoms, which provides distinct reactivity and interaction properties compared to other halogenated compounds. Its ability to form halogen bonds makes it particularly valuable in the study of supramolecular assemblies and advanced materials .
Properties
IUPAC Name |
1,3,5-trichloro-2,4,6-triiodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl3I3/c7-1-4(10)2(8)6(12)3(9)5(1)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCCCPGFWUMWDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)Cl)I)Cl)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl3I3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465308 | |
Record name | 1,3,5-Trichloro-2,4,6-triiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151721-79-8 | |
Record name | 1,3,5-Trichloro-2,4,6-triiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,3,5-trichloro-2,4,6-triiodobenzene in the synthesis of the NLO chromophore, 1,3,5-tris(4-N,N-dihexylaminophenylethynyl)-2,4,6-tris(4-nitrophenylethynyl)benzene (4b)?
A1: this compound serves as a key starting material in the multi-step synthesis of 4b []. Its structure, featuring alternating chlorine and iodine atoms, allows for selective palladium-catalyzed coupling reactions. Specifically, it reacts with 4-nitrophenylacetylene to yield 1,3,5-trichloro-2,4,6-tris(4-nitrophenylethynyl)benzene, which is further modified to obtain the final NLO chromophore, 4b [].
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